4-(Nonyloxy)benzene-1-thiol
Description
4-(Nonyloxy)benzene-1-thiol is a sulfur-containing aromatic compound characterized by a nonyloxy (C₉H₁₉O) substituent at the para position of a benzene ring and a thiol (-SH) group at the ortho position. The nonyloxy chain imparts significant hydrophobicity, influencing its solubility and reactivity in comparison to shorter-chain analogs.
Properties
CAS No. |
142383-60-6 |
|---|---|
Molecular Formula |
C15H24OS |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
4-nonoxybenzenethiol |
InChI |
InChI=1S/C15H24OS/c1-2-3-4-5-6-7-8-13-16-14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3 |
InChI Key |
AISFWKWLZWMJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Nonyloxy)benzene-1-thiol can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated benzene derivative with a thiol group.
Coupling Reactions: Another method involves the coupling of a nonyloxy-substituted benzene with a thiol group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Nonyloxy)benzene-1-thiol undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolate anions
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
4-(Nonyloxy)benzene-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Nonyloxy)benzene-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzene-1-thiol
- Substituent : Trifluoromethyl (-CF₃)
- Molecular Formula : C₇H₅F₃S
- Molecular Weight : 178.18 g/mol
- Solubility : Insoluble in water .
- Reactivity : The electron-withdrawing -CF₃ group increases thiol acidity, enhancing nucleophilic reactivity.
- Applications : Used in ligands for metal coordination (e.g., tert-butyl-3-[[4-(trifluoromethyl)phenyl]sulfanyl]methyl]pyrrolidine-1-carboxylate in ) and as intermediates in agrochemicals .
4-(4-Fluorophenoxy)benzenethiol
- Substituent: 4-Fluorophenoxy
- Molecular Formula : C₁₂H₉FOS
- Molecular Weight : 220.26 g/mol
- Applications: Limited data in the evidence, but fluorinated aromatic thiols are often employed in materials science and medicinal chemistry due to enhanced stability .
4-(1H-1,2,4-Triazol-1-yl)benzene-1-thiol
- Substituent : 1,2,4-Triazolyl
- Molecular Formula : C₈H₇N₃S
- Molecular Weight : 177.23 g/mol
- Applications: A versatile scaffold in drug discovery, as noted in . Its heterocyclic group enables diverse functionalization .
4-tert-Butylthiophenol
4-(Methylamino)benzene-1-thiol
- Substituent: Methylamino (-NHCH₃)
- Molecular Formula : C₇H₉NS
- Molecular Weight : 139.22 g/mol
- Applications: Research chemical (); amino groups facilitate coordination chemistry .
Physical and Chemical Properties
Table 1: Comparative Properties of Benzene-1-thiol Derivatives
*Estimated based on structural analysis.
Biological Activity
4-(Nonyloxy)benzene-1-thiol is an organosulfur compound characterized by a nonyl ether substituent on the benzene ring and a thiol functional group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and unique biochemical properties.
Anticancer Properties
Research has indicated that compounds with thiol groups, including derivatives similar to this compound, exhibit significant anticancer activity. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division. Compounds that bind to the colchicine-binding site on tubulin can effectively arrest cancer cells in the G(2)/M phase of the cell cycle, leading to apoptosis .
Table 1: Summary of Anticancer Activity of Thiol Compounds
Antimicrobial Activity
Thiols are known to possess antimicrobial properties. The presence of the thiol group in compounds can enhance their ability to interact with microbial membranes and proteins, leading to increased efficacy against various pathogens. For instance, benzosiloxaboroles containing thiol functionalities have shown promising results against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimal cytotoxic effects .
Table 2: Antimicrobial Activity of Thiol-Functionalized Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 1.56–12.5 μg/mL | |
| Benzosiloxaborole 1e | E. coli | 3.12 μg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Binding : Similar compounds have been shown to bind at the colchicine site on tubulin, inhibiting its polymerization and disrupting microtubule dynamics.
- Redox Activity : The thiol group can participate in redox reactions, potentially leading to oxidative stress in cancer cells or pathogens.
- Antioxidant Properties : Thiols are known for their ability to scavenge free radicals, which may contribute to their protective effects in biological systems.
Case Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of thiol-containing compounds, it was found that derivatives similar to this compound significantly inhibited tumor growth in xenograft models. The study demonstrated that these compounds could effectively induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of thiol-functionalized compounds revealed that they exhibited potent activity against various bacterial strains. The study highlighted that modifications to the thiol group could enhance antimicrobial efficacy, suggesting a structure-activity relationship that could be exploited for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
